molecular formula C7H9BrN2 B1521136 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole CAS No. 1287752-84-4

4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole

Cat. No. B1521136
CAS RN: 1287752-84-4
M. Wt: 201.06 g/mol
InChI Key: WHUHUJYSLJXNNT-UHFFFAOYSA-N
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Description

“4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole” is a chemical compound with the molecular formula C7H9BrN2. It is a solid substance at room temperature . The compound is also known as 4-bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride .


Synthesis Analysis

The synthesis of pyrazole derivatives, like “4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole”, often involves the use of palladium catalysts . One common method is the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole” is 1S/C7H9BrN2/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Pyrazole derivatives, like “4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole”, can undergo various chemical reactions. For instance, they can react with titanium tetrachloride to afford binary adducts . They can also participate in copper-catalyzed aerobic oxidative cyclization reactions .


Physical And Chemical Properties Analysis

“4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole” is a solid substance at room temperature . It has a molecular weight of 201.07 . The compound is soluble in methanol .

Scientific Research Applications

Synthesis of Bipyrazoles

One potential application of 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole is as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are an important class of compounds with various applications, including as ligands in coordination chemistry and as building blocks in organic synthesis .

Preparation of Hexacoordinate Complexes

This compound may also be used to prepare solid hexacoordinate complexes by reacting with dimethyl- and divinyl-tindichloride. These complexes have significance in materials science and catalysis .

Pharmaceutical Synthesis

Another application is in the synthesis of various pharmaceutical and biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including serving as inhibitors for different biological targets .

Antibacterial Evaluation

Pyrazole-moiety-containing compounds have been studied for their antibacterial properties. Therefore, 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole could be used in the development and study of new antibacterial agents .

Anti-inflammatory Research

Similarly, these compounds have been explored for their anti-inflammatory properties, which could make them useful in the research and development of anti-inflammatory drugs .

Cancer Research

The pyrazole moiety is also present in compounds studied for their anti-cancer properties. This suggests that our compound of interest could be relevant in cancer research applications .

Enzyme Inhibition Studies

Pyrazole derivatives have been used as ACE inhibitors and could be investigated for their potential to inhibit other enzymes as well .

Viral Research

Lastly, these compounds have been involved in anti-viral studies, indicating that 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole might be applicable in virology research .

Safety and Hazards

“4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole” could involve its use in the synthesis of various pharmaceutical and biologically active compounds . It may also be used in the preparation of polyurethanes .

properties

IUPAC Name

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUHUJYSLJXNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259590
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole

CAS RN

1287752-84-4
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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